5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN7O2/c1-11-7-17(26-20(30)15-5-6-16(21)31-15)29(27-11)19-14-9-25-28(18(14)23-10-24-19)13-4-2-3-12(22)8-13/h2-10H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOWLSAXXWNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula: CHBrClNO, with a molecular weight of 498.7 g/mol. Its structure includes a furan ring and multiple pyrazolo[3,4-d]pyrimidine moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Effects : Many derivatives of pyrazolo[3,4-d]pyrimidine have shown significant anticancer properties by inhibiting various cancer cell lines.
- Antiviral Activity : Some studies suggest potential antiviral effects against viruses such as Zika virus.
The anticancer activity of this compound is thought to be linked to its ability to inhibit key signaling pathways involved in tumor growth.
Case Studies
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The IC values were found to be in the low micromolar range, indicating potent activity.
- Cell Cycle Arrest and Apoptosis : The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells. This was evidenced by increased DNA fragmentation and activation of caspases.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications in the side chains and functional groups can significantly alter their potency and selectivity against various targets.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Alteration of the furan substituent | Changes in selectivity for EGFR/VGFR2 inhibition |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown low micromolar activity against Zika virus with a favorable cytotoxicity profile.
Research Findings
In a study assessing antiviral efficacy, compounds derived from similar scaffolds exhibited EC values around 4.3 µM with corresponding CC values indicating low toxicity. This suggests that modifications to the core structure can enhance antiviral properties while maintaining safety.
Comparison with Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Derivatives
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p). These share a pyrazole-carboxamide backbone but differ in substituents:
Table 1: Comparison of Key Structural Features
*Estimated based on analogous structures.
Pyrazolo[3,4-d]Pyrimidine Derivatives in Patent Literature
Compounds from and (e.g., Example 53 and Example 64 ) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects than fluorophenyl in Example 53 , altering interactions with hydrophobic binding pockets .
- Furan-Carboxamide vs. Chromenone: The furan-carboxamide linkage in the target compound contrasts with the chromenone moiety in Example 53, which is associated with enhanced π-stacking in kinase inhibitors .
Bioactivity Implications
- Kinase Inhibition : Pyrazolo-pyrimidine derivatives in exhibit kinase inhibitory activity. The bromo and chlorophenyl groups in the target compound may synergize to target ATP-binding sites, similar to fluorophenyl-substituted analogs .
- Selectivity : The 3-methylpyrazole in the target compound could reduce off-target effects compared to bulkier substituents (e.g., 4-(thiophen-2-ylsulfonyl)piperazine in 938022-34-5 , ) .
Q & A
Q. What synthetic routes are recommended for synthesizing 5-bromo-N-(...)furan-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and protective group strategies. A typical approach involves:
- Step 1 : Condensation of pyrazolo-pyrimidine intermediates with halogenated aryl groups under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
- Step 2 : Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XPhos with Cs₂CO₃) to introduce the furan-2-carboxamide moiety, achieving yields up to 88% under inert atmospheres .
- Optimization Tips :
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substitution patterns. For example, aromatic protons in the 3-chlorophenyl group resonate at δ 7.4–7.6 ppm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ observed at m/z 527.08) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can researchers address inconsistent biological activity in structural analogs of this compound?
- Structural Analysis : Compare X-ray or DFT-optimized geometries of active vs. inactive analogs to identify critical substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) .
- Solvent Effects : Investigate photophysical properties (e.g., emission spectra in DMSO vs. non-polar solvents) to assess aggregation or solvation-driven activity changes .
- Data Contradiction Workflow :
Q. What strategies mitigate by-product formation during the synthesis of pyrazolo-pyrimidine intermediates?
- By-Product Sources :
- Oxidative degradation of the pyrazole ring under acidic conditions.
- Competing nucleophilic attack at alternate positions.
- Mitigation Approaches :
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Synthesize derivatives with systematic substitutions (e.g., Br → Cl, methyl → ethyl) using modular protocols .
- Biological Testing :
- Screen analogs against target proteins (e.g., kinases) using fluorescence polarization assays.
- Correlate IC₅₀ values with computational parameters (e.g., logP, polar surface area).
- Data Integration :
Methodological Challenges
Q. How can air-sensitive reagents (e.g., Pd₂(dba)₃) be handled effectively in coupling reactions?
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
